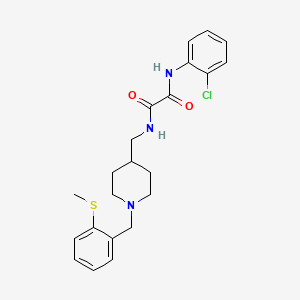

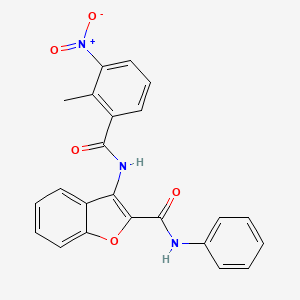

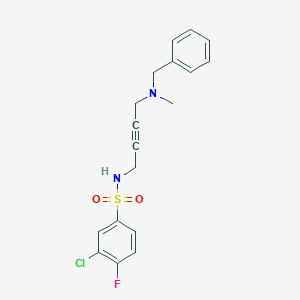

1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Research into naphthyridine derivatives, including compounds structurally similar to 1-ethyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, has demonstrated their significant potential as antibacterial agents. These compounds have been synthesized and tested for their antibacterial activity, with some showing promising results against a range of bacterial infections. Specifically, modifications in the naphthyridine structure, such as changes in the N-1 substituent and the introduction of amino- and hydroxy-substituted cyclic amino groups, have been explored to enhance antibacterial efficacy. The structure-activity relationships of these compounds suggest that specific modifications can lead to increased antibacterial activity, making them worthy of further biological study (Egawa et al., 1984).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which share a core structure with this compound, have been synthesized and evaluated for their cytotoxic activity. These compounds have shown potent cytotoxicity against murine leukemia and lung carcinoma cells. The diverse range of 2-substituents in these derivatives has been associated with significant variations in cytotoxic efficacy, highlighting the importance of structural modifications in enhancing anticancer properties (Deady et al., 2005).

Synthesis and Conversion to Enoxacin

The efficient synthesis of compounds related to this compound has been detailed, demonstrating their conversion to clinically relevant antibacterial agents like enoxacin. This process involves the preparation of naphthyridine derivatives and their subsequent degradation and reaction with piperazine, showcasing the utility of these compounds as precursors to therapeutically valuable antibiotics (Sanchez & Rogowski, 1987).

Luminescence Studies

Naphthyridine derivatives, by extension, could be utilized in luminescence studies due to their structural properties that may allow for the development of fluorescent probes or materials with novel photophysical characteristics. While direct studies on this compound have not been highlighted, similar compounds have been investigated for their luminescent properties, indicating potential applications in sensing, imaging, or optical materials (Xu, Qian, & Cui, 2005).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-ethyl-N-(2-fluorophenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2/c1-2-21-15-11(6-5-9-19-15)10-12(17(21)23)16(22)20-14-8-4-3-7-13(14)18/h3-10H,2H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZFWIYVKRLTNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2895860.png)

![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-nitrophenyl)acetamide](/img/structure/B2895862.png)

![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2895866.png)

![5-[(1-methyl-1H-pyrazol-4-yl)oxy]-2-(propan-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B2895869.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2895873.png)

![7-(3-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2895876.png)